molecular formula C12H12N2O B14243496 5-(4-Methoxyphenyl)-4-methylpyrimidine CAS No. 271241-39-5

5-(4-Methoxyphenyl)-4-methylpyrimidine

Cat. No.: B14243496
CAS No.: 271241-39-5
M. Wt: 200.24 g/mol
InChI Key: QTSOLMHKDAQWCD-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-4-methylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a 4-methyl group and a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-4-methylpyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization to form the pyrimidine ring . The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of catalysts and solvents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-4-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-(4-hydroxyphenyl)-4-methylpyrimidine, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

5-(4-Methoxyphenyl)-4-methylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-4-methylpyrimidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 5-(4-Methoxyphenyl)thio)benzo[c][1,2,5]thiadiazole

Uniqueness

5-(4-Methoxyphenyl)-4-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other similar compounds may not be as effective .

Properties

CAS No.

271241-39-5

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

5-(4-methoxyphenyl)-4-methylpyrimidine

InChI

InChI=1S/C12H12N2O/c1-9-12(7-13-8-14-9)10-3-5-11(15-2)6-4-10/h3-8H,1-2H3

InChI Key

QTSOLMHKDAQWCD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=NC=C1C2=CC=C(C=C2)OC

Origin of Product

United States

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